molecular formula C8H9ClO2S B3020039 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid CAS No. 950604-74-7

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid

Cat. No.: B3020039
CAS No.: 950604-74-7
M. Wt: 204.67
InChI Key: NZVOVIPLRWRWAC-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic heterocycle containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory responses . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Biological Activity

2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid, identified by its CAS number 950604-74-7, is a synthetic organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a chlorothiophene ring and a branched propanoic acid moiety. Its chemical structure can be represented as follows:

C1H1ClC2H2SC3H3O2\text{C}_1\text{H}_1\text{Cl}\text{C}_2\text{H}_2\text{S}\text{C}_3\text{H}_3\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.
  • Receptor Modulation: It could interact with specific receptors, altering signal transduction pathways that influence cell behavior.

Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, analogs have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Anticancer Activity

Studies have suggested that thiophene derivatives can act as potential anticancer agents by inducing apoptosis in cancer cells. The structural similarity to known anticancer drugs may provide a basis for further investigation into its efficacy against various cancer types.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2020)Investigated the anti-inflammatory effects of thiophene derivatives, reporting significant inhibition of COX enzymes .
Lee et al. (2021)Demonstrated that similar compounds induce apoptosis in breast cancer cell lines through mitochondrial pathways .
Kumar et al. (2023)Explored structure-activity relationships (SAR) showing that modifications at the thiophene ring can enhance biological activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the thiophene ring and side chains significantly influence the biological activity of related compounds. For example, the introduction of electron-withdrawing groups like chlorine enhances potency against specific targets.

Properties

IUPAC Name

2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-8(2,7(10)11)6-5(9)3-4-12-6/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVOVIPLRWRWAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CS1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950604-74-7
Record name 2-(3-chlorothiophen-2-yl)-2-methylpropanoic acid
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